3-(Aminomethyl)-3-ethylpentane hydrochloride

Beschreibung

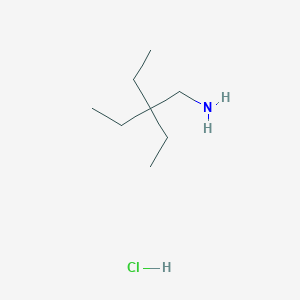

3-(Aminomethyl)-3-ethylpentane hydrochloride is a branched aliphatic amine hydrochloride salt. Its structure features a pentane backbone with an ethyl group and an aminomethyl substituent both attached to the third carbon atom. No direct pharmacological data or synthesis routes are detailed in the provided evidence, suggesting it may serve as a specialized intermediate in organic chemistry.

Eigenschaften

IUPAC Name |

2,2-diethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-4-8(5-2,6-3)7-9;/h4-7,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORRFKKLNUOKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-ethylpentane hydrochloride typically involves the reaction of 3-ethylpentane with formaldehyde and ammonia or a primary amine under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-3-ethylpentane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

- Synthesis of Complex Molecules : 3-(Aminomethyl)-3-ethylpentane hydrochloride serves as a versatile building block in organic synthesis. Its amine group facilitates the formation of various derivatives through nucleophilic substitution reactions. This property is particularly useful in creating complex organic molecules for research and industrial applications.

Catalyst for Reactions

- Catalytic Activity : The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity. Its ability to form hydrogen bonds makes it a suitable candidate for various catalytic processes, including those involved in polymerization and other organic transformations.

Biological Applications

Enzyme Mechanism Studies

- Biochemical Research : In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with biological macromolecules, providing insights into enzyme kinetics and binding affinities.

Potential Therapeutic Uses

- Drug Development : The compound is being investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.

Industrial Applications

Production of Surfactants and Emulsifiers

- Industrial Utility : this compound is utilized in the manufacturing of surfactants and emulsifiers. These compounds are essential in various industries, including cosmetics, food processing, and pharmaceuticals, where they help stabilize mixtures of oil and water.

Corrosion Inhibitors

- Corrosion Prevention : The compound has applications as a corrosion inhibitor in metalworking fluids and coatings. Its amine functionality allows it to adsorb onto metal surfaces, forming protective layers that prevent corrosion.

Case Study 1: Synthesis of Novel Drug Candidates

In a recent study, researchers synthesized novel drug candidates using this compound as a key intermediate. The study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, highlighting its potential in oncology drug development.

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that this compound could modulate enzyme activity, providing valuable insights into metabolic regulation.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-3-ethylpentane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below compares 3-(Aminomethyl)-3-ethylpentane hydrochloride with structurally related compounds, highlighting key differences in molecular features, applications, and physicochemical properties.

Key Differences and Implications

Branched vs. Linear Structures: The target compound's branched structure (ethyl and aminomethyl on C3) may increase steric hindrance compared to linear analogs like 3-aminopentane. This could reduce reactivity in nucleophilic substitutions but improve stability in certain solvents .

Salt Form vs. Free Base: Hydrochloride salts (e.g., 3-(Aminomethyl)cyclopentanol hydrochloride) generally exhibit higher solubility in aqueous media than free bases, making them preferable in drug formulation .

Functional Group Diversity: Compounds like Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride incorporate aromatic and fluorinated groups, enabling applications in targeted drug design (e.g., kinase inhibitors) . In contrast, the target compound lacks such moieties, limiting its versatility.

Commercial Viability: The discontinuation of this compound contrasts with the sustained availability of analogs like 6-Amino-3-ethylphenol hydrochloride, which has documented industrial demand .

Biologische Aktivität

3-(Aminomethyl)-3-ethylpentane hydrochloride (chemical formula: C₈H₁₉ClN) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pentane backbone with an amino group and an ethyl group attached to the third carbon, which enhances its solubility and reactivity in biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

The hydrochloride salt form of 3-(Aminomethyl)-3-ethylpentane enhances its solubility in water, making it suitable for various biological applications. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for synthesizing derivatives with potential enhanced biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₉ClN |

| Molecular Weight | 164.70 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amino group, Hydrochloride |

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Preliminary studies suggest that the compound may interact with neurotransmitter systems, which could be relevant for developing antidepressant medications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : Studies have explored its binding affinity to various neurotransmitter receptors, suggesting potential applications in treating mood disorders.

- Antimicrobial Properties : Some derivatives of this compound have shown promising antimicrobial activity against certain bacterial strains.

- Analgesic Effects : Related compounds have been reported to possess analgesic properties, indicating potential therapeutic applications in pain management .

Case Studies

- Neuropharmacological Study : A study investigated the effects of this compound on serotonin receptors in animal models. Results indicated a significant modulation of serotonin activity, which could lead to antidepressant effects. The study highlighted the importance of structural modifications in enhancing receptor affinity and efficacy.

- Antimicrobial Activity Assessment : In vitro tests demonstrated that certain derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration of structure-activity relationships to optimize antimicrobial efficacy.

Research Findings

Recent research has focused on the synthesis and characterization of this compound derivatives:

- Synthesis Routes : Various synthetic routes have been developed to produce high-purity compounds suitable for biological testing. These methods often involve condensation reactions with carbonyl compounds, leading to derivatives with potentially enhanced biological activities .

- Pharmacological Evaluations : Pharmacological evaluations have shown that some derivatives exhibit improved pharmacokinetic properties compared to the parent compound, suggesting better absorption and efficacy in vivo.

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-3-ethylpentane hydrochloride?

The compound can be synthesized via reductive amination or direct hydrochlorination of the corresponding amine. A general procedure involves reacting the free base amine with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH (~4–6) to precipitate the hydrochloride salt . For coupling reactions involving the aminomethyl group, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) may be used to activate carboxylic acids, as demonstrated in peptide synthesis . Purification typically involves recrystallization from ethanol/water mixtures, followed by vacuum drying.

Q. How can the purity and identity of this compound be validated?

- Purity Analysis : Reverse-phase HPLC with a C18 column and UV detection (λmax ~255 nm, based on analogous hydrochlorides) is recommended .

- Structural Confirmation : ¹H/¹³C NMR in D2O or DMSO-d6 can identify characteristic peaks (e.g., aminomethyl protons at δ 2.8–3.2 ppm, ethyl groups at δ 1.0–1.5 ppm) . Mass spectrometry (ESI-MS) provides molecular weight verification (expected [M+H]⁺ ~178.7 g/mol for C8H19N·HCl).

Q. What storage conditions ensure the stability of this compound?

Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation and oxidation. Stability studies on similar hydrochlorides indicate a shelf life of ≥5 years under these conditions . Avoid exposure to strong oxidizers and humidity.

Advanced Research Questions

Q. How does the hydrochloride salt form influence reactivity in cross-coupling reactions?

The protonated amine in the hydrochloride salt can act as a directing group in metal-catalyzed reactions. For example, in Suzuki-Miyaura couplings, boronic acids may selectively react with halogenated aromatic moieties while the aminomethyl group remains inert. However, the chloride counterion may compete as a ligand in palladium-catalyzed systems, necessitating optimization of catalyst loading .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) across pH 1–13. Monitor decomposition via HPLC and LC-MS to identify degradation products (e.g., free amine or oxidized species).

- Buffer Compatibility : Use phosphate (pH 6–8) or acetate (pH 4–5) buffers for aqueous experiments, as carbonate buffers may induce precipitation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with amine-binding receptors (e.g., GPCRs). The aminomethyl group’s charge and steric bulk can be parameterized based on analogs like ZK824859 hydrochloride .

- MD Simulations : Assess solvation dynamics and chloride ion dissociation in aqueous environments using AMBER or GROMACS .

Q. What methods mitigate air sensitivity in reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.